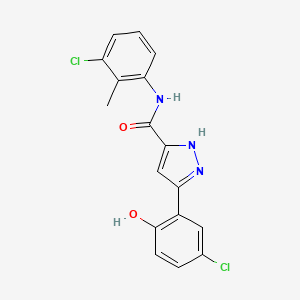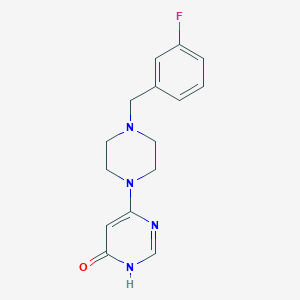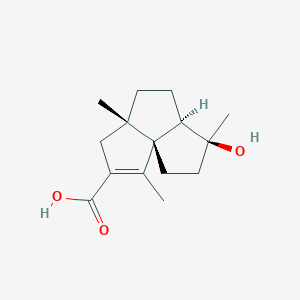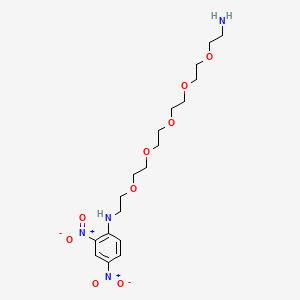
(3-(5-Chloropyridin-2-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(5-Chloropyridin-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H9BClNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a 5-chloropyridin-2-yl group. This compound is of significant interest in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Chloropyridin-2-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(5-chloropyridin-2-yl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(5-Chloropyridin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(5-Chloropyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-(5-Chloropyridin-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, where the aryl group from the boronic acid is transferred to the palladium center. Subsequent reductive elimination releases the biaryl product and regenerates the palladium catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(3-(5-Chloropyridin-2-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a chloropyridine moiety. This combination allows it to participate in a variety of reactions, making it a versatile reagent in organic synthesis. Its ability to undergo Suzuki-Miyaura coupling with high efficiency and selectivity sets it apart from other boronic acids .
Eigenschaften
Molekularformel |
C11H9BClNO2 |
|---|---|
Molekulargewicht |
233.46 g/mol |
IUPAC-Name |
[3-(5-chloropyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H9BClNO2/c13-10-4-5-11(14-7-10)8-2-1-3-9(6-8)12(15)16/h1-7,15-16H |
InChI-Schlüssel |
TZIWCBKCMFCHEN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2=NC=C(C=C2)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B14088107.png)

![2-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14088127.png)
![3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14088128.png)



![6-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14088151.png)
![[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14088155.png)
![N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide](/img/structure/B14088166.png)
